molecular formula C18H17NSi B11847497 2-(Methyldiphenylsilyl)pyridine

2-(Methyldiphenylsilyl)pyridine

Cat. No.: B11847497
M. Wt: 275.4 g/mol
InChI Key: SMMQINJUGIBLAF-UHFFFAOYSA-N
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Description

2-(Methyldiphenylsilyl)pyridine is an organosilicon compound that features a pyridine ring bonded to a methyldiphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyldiphenylsilyl)pyridine typically involves the reaction of pyridine with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the pyridine acts as a nucleophile and adds to the silicon-hydrogen bond of methyldiphenylsilane. This reaction is often catalyzed by transition metals such as platinum or rhodium.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances safety and reduces waste.

Chemical Reactions Analysis

Types of Reactions

2-(Methyldiphenylsilyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form silyl-substituted pyridines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silyl-substituted pyridines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Methyldiphenylsilyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the stabilization of metal complexes.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Methyldiphenylsilyl)pyridine involves its interaction with molecular targets through its silicon and pyridine moieties. The silicon atom can form strong bonds with oxygen and nitrogen atoms, while the pyridine ring can coordinate with metal ions. These interactions can influence various chemical and biological pathways, making the compound useful in catalysis and drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)pyridine: Similar structure but with three methyl groups attached to the silicon atom.

    2-(Diphenylsilyl)pyridine: Lacks the methyl group on the silicon atom.

    2-(Phenylsilyl)pyridine: Contains only one phenyl group attached to the silicon atom.

Uniqueness

2-(Methyldiphenylsilyl)pyridine is unique due to the presence of both methyl and phenyl groups attached to the silicon atom. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications. Its ability to stabilize metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C18H17NSi

Molecular Weight

275.4 g/mol

IUPAC Name

methyl-diphenyl-pyridin-2-ylsilane

InChI

InChI=1S/C18H17NSi/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18-14-8-9-15-19-18/h2-15H,1H3

InChI Key

SMMQINJUGIBLAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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